4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
4-Chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a benzamide derivative featuring a dibenzo[b,f][1,4]oxazepin core. The molecule combines a chloro-substituted benzamide moiety with a 10-ethyl-substituted oxazepin ring, which may influence its biological activity, solubility, and metabolic stability. Below, we compare this compound with structurally and functionally related analogs, focusing on synthetic pathways, substituent effects, and pharmacological implications.
Properties
IUPAC Name |
4-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-2-25-18-5-3-4-6-20(18)28-19-12-11-16(13-17(19)22(25)27)24-21(26)14-7-9-15(23)10-8-14/h3-13H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZYVTZUJPIJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the function of the CNS and are the target for many antipsychotic drugs.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the biochemical pathways and result in changes in the CNS.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the Dopamine D2 receptor. This can result in a reduction in dopaminergic activity in the CNS, which can alleviate symptoms of conditions like schizophrenia, bipolar disorder, and other CNS disorders.
Biological Activity
4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The molecular structure of the compound is depicted as follows:
- Molecular Formula : C22H19ClN2O3
- Molecular Weight : 438.9 g/mol
The structure features a dibenzo[b,f][1,4]oxazepine core with a chloro substituent and an ethyl group, which may influence its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Studies have suggested that derivatives of dibenzo[b,f][1,4]oxazepine are effective against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Activity : Some compounds in this class have demonstrated efficacy against bacterial strains, indicating potential use as antimicrobial agents.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cell signaling pathways related to cancer and inflammation.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Enzyme inhibition | Modulates enzyme activity |
Case Studies
- Anticancer Efficacy : A study published in 2023 examined the effects of dibenzo[b,f][1,4]oxazepine derivatives on breast cancer cells. The findings indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
- Antimicrobial Properties : Research conducted in 2024 evaluated the antimicrobial efficacy of various oxazepine derivatives against E. coli and S. aureus. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparison with Similar Compounds
Core Modifications: Oxazepin vs. Thiazepin
The dibenzo[b,f][1,4]oxazepin core in the target compound contains an oxygen atom in the heterocyclic ring. Replacing oxygen with sulfur (forming thiazepin analogs) alters electronic properties and ring conformation. For example:
- Thiazepin derivatives like N-(4-Cyanobenzyl)-10-ethyl-11-oxo-...thiazepine-8-carboxamide 5-(R)-oxide () demonstrate chiral separation challenges, unlike oxygen-based analogs .
Substituent Variations on the Benzamide Moiety
The position and nature of substituents on the benzamide group significantly impact activity:
*Calculated based on molecular formula C22H16ClN2O3.
Functional Group Modifications
- Carbamate Derivatives : Ethyl (10-ethyl-11-oxo...)-carbamate (BT2, ) replaces benzamide with a carbamate group, showing anti-angiogenic activity .
- Acetamide Derivatives : Compound 8e () uses a 4-chlorophenyl acetamide side chain, yielding 57% vs. the target’s benzamide (synthetic yields vary with substituents) .
Pharmacological Implications
- Anti-Angiogenic Activity: BT2’s carbamate derivative inhibits monocyte-endothelial adhesion, suggesting the core structure’s role in biological activity .
- Receptor Binding : Trifluoromethyl and chloro substituents may enhance binding to hydrophobic pockets in targets like D2 dopamine receptors () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
